

Spectroscopic comparison of (R)- and (S)-enantiomers of (2-Methyloxiran-2-yl)methanol

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Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

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A Spectroscopic Guide to Differentiating (R)- and (S)-(2-Methyloxiran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of **(2-Methyloxiran-2-yl)methanol**. While these molecules are chemically identical in achiral environments, this guide details the specialized techniques required to distinguish them, offering insights into their stereochemical characterization.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral setting. Consequently, standard spectroscopic techniques such as ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (R)- and (S)-enantiomers of **(2-Methyloxiran-2-yl)methanol**.^{[1][2]} The spectra obtained for the (R)-enantiomer will be superimposable with those of the (S)-enantiomer. Differentiation is only possible when introducing a chiral auxiliary or using a spectroscopic method that is sensitive to chirality.

Spectroscopic Data in Achiral vs. Chiral Environments

In standard (achiral) spectroscopic measurements, no distinction can be made between the enantiomers.

Table 1: Predicted Spectroscopic Data for (R)- and (S)-**(2-Methyloxiran-2-yl)methanol** in an Achiral Environment

Spectroscopic Technique	(R)- (2-Methyloxiran-2-yl)methanol	(S)- (2-Methyloxiran-2-yl)methanol
¹ H NMR (CDCl ₃)	Identical Spectra	Identical Spectra
δ (ppm) for -CH ₃	~1.4	~1.4
δ (ppm) for -CH ₂ (oxirane)	~2.6 (d), ~2.8 (d)	~2.6 (d), ~2.8 (d)
δ (ppm) for -CH ₂ OH	~3.5 (d), ~3.7 (d)	~3.5 (d), ~3.7 (d)
δ (ppm) for -OH	Variable	Variable
¹³ C NMR (CDCl ₃)	Identical Spectra	Identical Spectra
δ (ppm) for -CH ₃	~18	~18
δ (ppm) for -C- (quat.)	~57	~57
δ (ppm) for -CH ₂ (oxirane)	~48	~48
δ (ppm) for -CH ₂ OH	~65	~65
IR Spectroscopy (cm ⁻¹)	Identical Spectra	Identical Spectra
O-H stretch	~3400 (broad)	~3400 (broad)
C-H stretch	~2900-3000	~2900-3000
C-O stretch (epoxide)	~850-950	~850-950
Mass Spectrometry (m/z)	Identical Spectra	Identical Spectra
Molecular Ion [M] ⁺	88.05	88.05

To distinguish between the enantiomers, chiroptical spectroscopic methods or the use of chiral resolving agents in conventional spectroscopy is necessary.

Advanced Spectroscopic Techniques for Enantiomeric Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

This is a widely used method to resolve the signals of enantiomers.^{[3][4]} A chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), is added to the sample.^{[5][6]} The chiral reagent forms diastereomeric complexes with the (R)- and (S)-enantiomers. These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra, leading to the separation of signals for the two enantiomers.^{[7][8]}

Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of **(2-Methyloxiran-2-yl)methanol** with a Chiral Shift Reagent

Proton	Chemical Shift (δ, ppm) without Chiral Shift Reagent	Chemical Shift (δ, ppm) with Chiral Shift Reagent
-CH ₃	1.4 (s)	(R)-enantiomer: 1.55 (s)(S)-enantiomer: 1.60 (s)
-CH ₂ - (oxirane, proton A)	2.6 (d)	(R)-enantiomer: 2.85 (d)(S)-enantiomer: 2.92 (d)
-CH ₂ - (oxirane, proton B)	2.8 (d)	(R)-enantiomer: 3.05 (d)(S)-enantiomer: 3.15 (d)
-CH ₂ OH (proton A)	3.5 (d)	(R)-enantiomer: 3.80 (d)(S)-enantiomer: 3.90 (d)
-CH ₂ OH (proton B)	3.7 (d)	(R)-enantiomer: 4.00 (d)(S)-enantiomer: 4.12 (d)

Note: The exact chemical shifts and the degree of separation will depend on the concentration of the chiral shift reagent and the specific enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.^{[9][10]} Enantiomers produce VCD spectra that are mirror images

of each other (equal in magnitude but opposite in sign), while their standard IR spectra are identical.[10] This technique provides an unambiguous distinction between the enantiomers and can be used to determine their absolute configuration by comparing experimental spectra with theoretical calculations.[9][11]

Table 3: Expected Vibrational Circular Dichroism (VCD) Response

Wavenumber (cm ⁻¹)	(R)-(2-Methyloxiran-2-yl)methanol ΔA (x 10 ⁻⁵)	(S)-(2-Methyloxiran-2-yl)methanol ΔA (x 10 ⁻⁵)
~2980 (C-H stretch)	Positive	Negative
~1450 (CH ₂ bend)	Negative	Positive
~1050 (C-O stretch)	Positive	Negative

Note: The signs are hypothetical and serve to illustrate the mirror-image relationship.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum. [12][13] It measures the differential absorption of left and right circularly polarized light by chiral molecules in the vicinity of electronic absorptions. The ECD spectra of the (R)- and (S)-enantiomers will be mirror images of each other.[12]

Table 4: Expected Electronic Circular Dichroism (ECD) Response

Wavelength (nm)	(R)-(2-Methyloxiran-2-yl)methanol $\Delta \epsilon$ (M ⁻¹ cm ⁻¹)	(S)-(2-Methyloxiran-2-yl)methanol $\Delta \epsilon$ (M ⁻¹ cm ⁻¹)
~210	+0.5	-0.5
~190	-1.2	+1.2

Note: The signs and wavelengths are hypothetical and serve to illustrate the mirror-image relationship.

Experimental Protocols

NMR Spectroscopy with a Chiral Shift Reagent

Objective: To resolve the proton signals of (R)- and (S)-**(2-Methyloxiran-2-yl)methanol** in a racemic or enantiomerically enriched mixture.

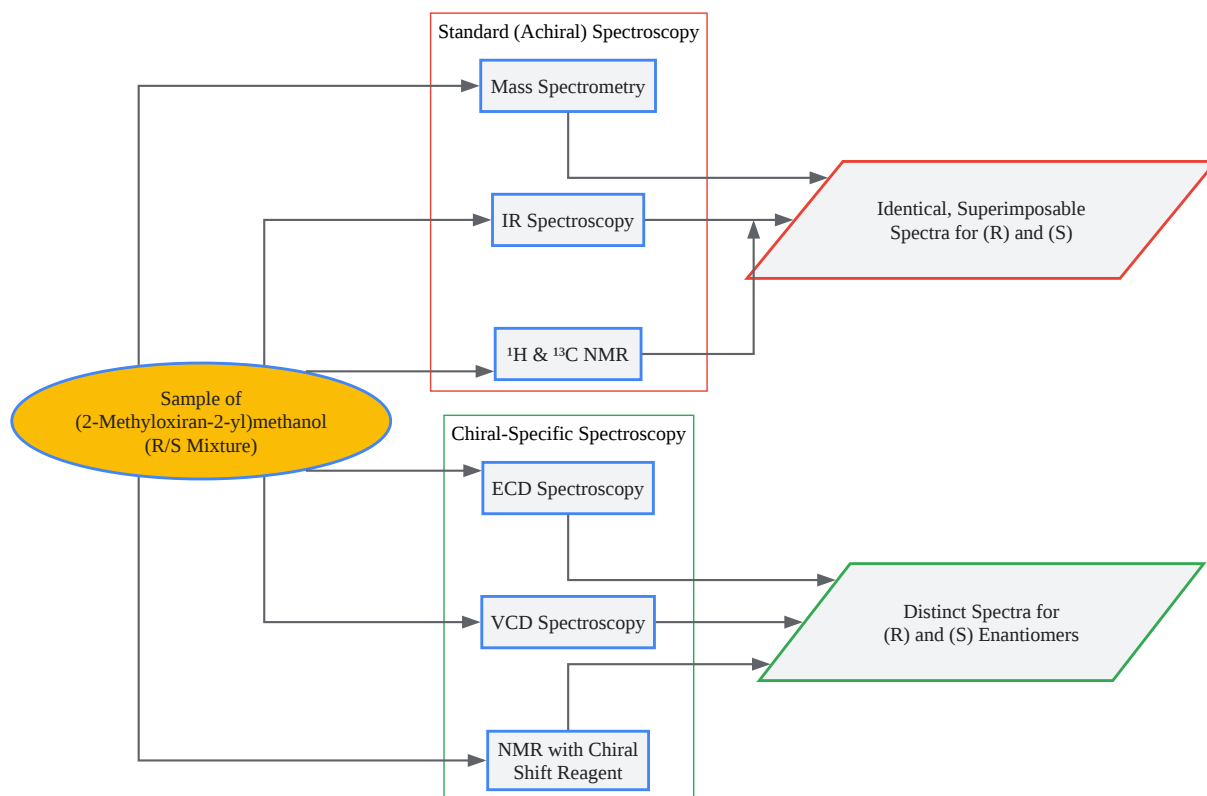
Materials:

- Sample of **(2-Methyloxiran-2-yl)methanol**
- Deuterated chloroform (CDCl_3)
- Chiral Lanthanide Shift Reagent (e.g., $\text{Eu}(\text{hfc})_3$)
- NMR tubes
- Micropipette

Procedure:

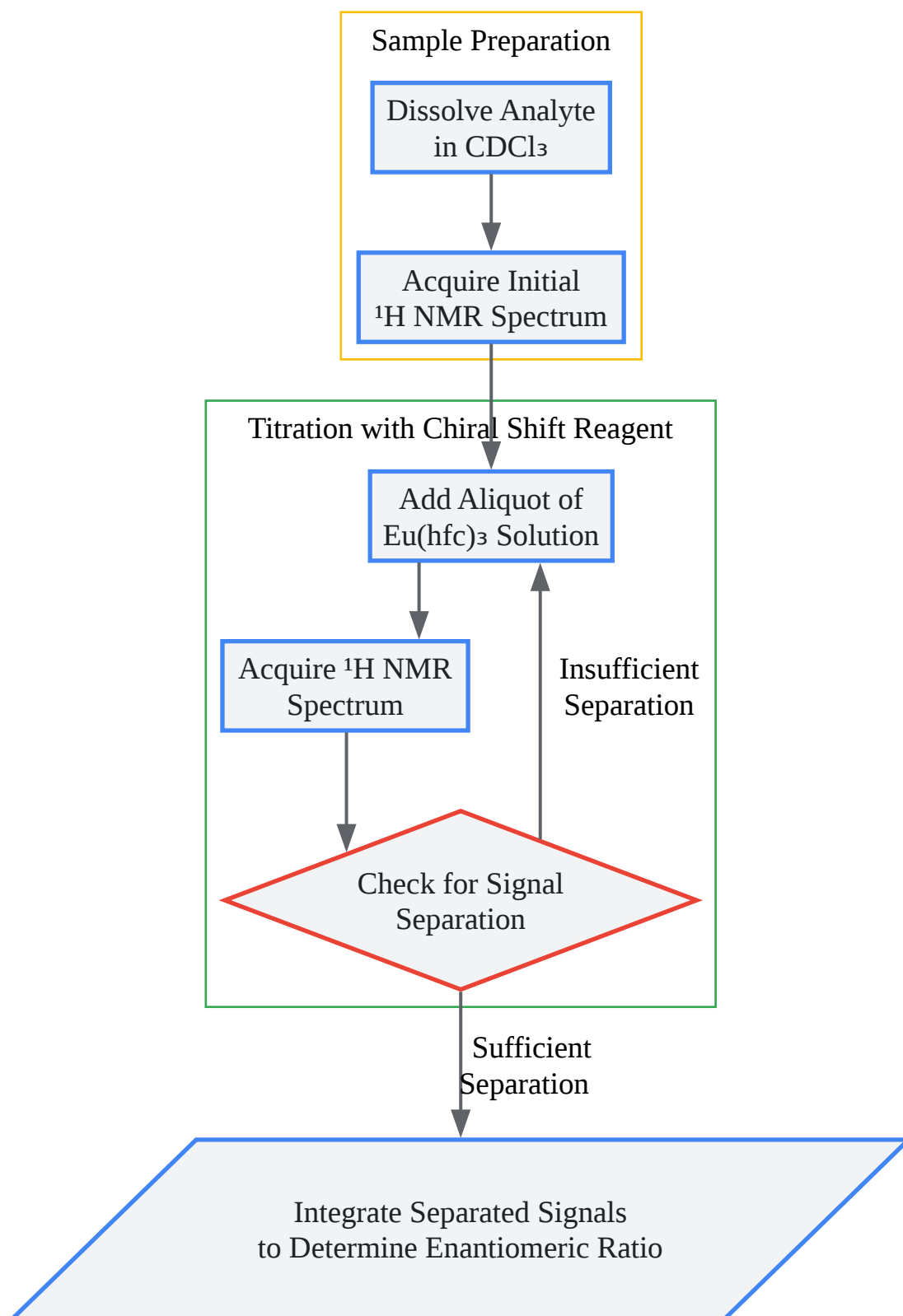
- Prepare a stock solution of the **(2-Methyloxiran-2-yl)methanol** sample in CDCl_3 (e.g., 10 mg in 0.7 mL).
- Acquire a standard ^1H NMR spectrum of this solution.
- Prepare a stock solution of the chiral shift reagent (e.g., $\text{Eu}(\text{hfc})_3$) in CDCl_3 .
- Add a small, measured aliquot of the chiral shift reagent solution to the NMR tube containing the analyte.
- Gently mix the solution and acquire another ^1H NMR spectrum.
- Repeat step 4, incrementally adding the chiral shift reagent and acquiring a spectrum after each addition, until a sufficient separation of the signals for the two enantiomers is observed.
- Integrate the separated signals to determine the enantiomeric ratio.

Visualizations



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Caption: Workflow for the spectroscopic comparison of enantiomers.



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Caption: Experimental workflow for NMR analysis with a chiral shift reagent.

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